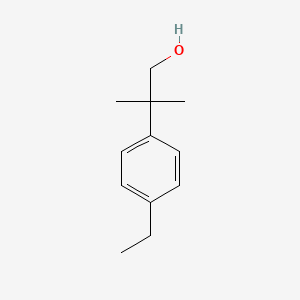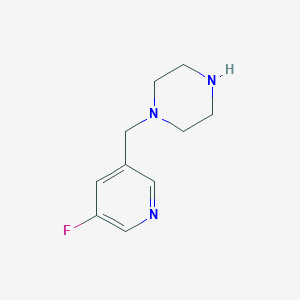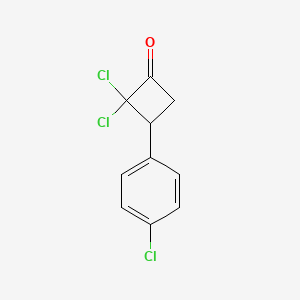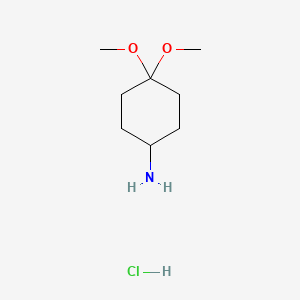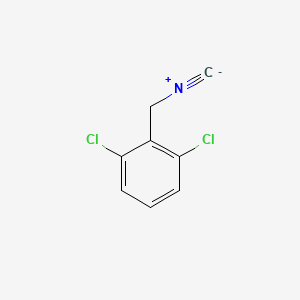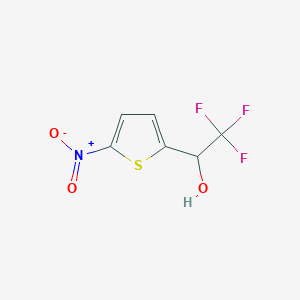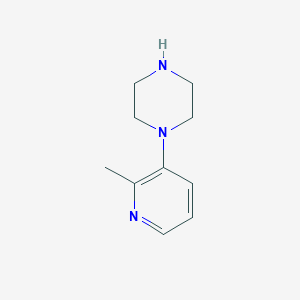
1-(2-Methylpyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpyridin-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a methyl-substituted pyridine ring
Méthodes De Préparation
The synthesis of 1-(2-Methylpyridin-3-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with piperazine under specific reaction conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methylpyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(2-Methylpyridin-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpyridin-3-yl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems, particularly those involving serotonin and dopamine .
Comparaison Avec Des Composés Similaires
1-(2-Methylpyridin-3-yl)piperazine can be compared with other piperazine derivatives such as:
1-(2-Pyridyl)piperazine: Known for its use as a reagent in chemical analysis and its sympatholytic activity.
1-(3-Methylpyridin-2-yl)piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and known for its distinct pharmacological properties.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of piperazine derivatives in scientific research and industry.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
1-(2-methylpyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-9-10(3-2-4-12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |
Clé InChI |
SVXLBHKEDZEXCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
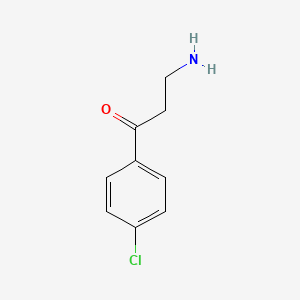
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)


![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
